molecular formula C10H12O3 B8702591 1-[4-(Hydroxymethyl)phenoxy]propan-2-one CAS No. 321920-84-7

1-[4-(Hydroxymethyl)phenoxy]propan-2-one

Cat. No.: B8702591
CAS No.: 321920-84-7
M. Wt: 180.20 g/mol
InChI Key: KAZRLSGLGCNHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Hydroxymethyl)phenoxy]propan-2-one (C₁₀H₁₂O₃) is a ketone derivative featuring a phenoxy group substituted with a hydroxymethyl moiety at the para position. Its synthesis involves the selective reduction of a ketoaldehyde precursor using NaBH₄-Na₂CO₃-H₂O at room temperature, yielding the compound as an oil . Key spectral characteristics include:

  • IR: Strong absorption at 1703 cm⁻¹ (C=O stretch) and 3342 cm⁻¹ (O-H stretch).
  • ¹H NMR: Aromatic protons (δ 7.01–6.98 and 6.89–6.87, J = 8.8 Hz), hydroxymethyl group (δ 4.56, singlet), and acetone methyl groups (δ 2.22, singlet).
  • HRESIMS: Observed m/z 203.0685 (calculated 203.0684 for C₁₀H₁₂O₃Na⁺) .

Properties

CAS No.

321920-84-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]propan-2-one

InChI

InChI=1S/C10H12O3/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5,11H,6-7H2,1H3

InChI Key

KAZRLSGLGCNHTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound Name Substituent(s) Key Properties/Data Reference
1-[4-(2-Methoxyethyl)phenoxy]propan-2-one 2-Methoxyethyl Commercial availability in high purity (99–99.999%); methoxy group enhances lipophilicity vs. hydroxymethyl .
1-(4-Hydroxyphenyl)propan-2-one Hydroxy Synthesized via demethylation of methoxy precursor; phenolic -OH increases polarity .
1-(4-Methoxy-2-methylphenyl)propan-1-one Methoxy + methyl Crystalline solid (CAS 53773-76-5); methyl group may sterically hinder reactivity .
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one Acetyl + hydroxy Exhibits phenolic -OH (green FeCl₃ test); used to synthesize antimicrobial benzofurans .

Backbone and Functional Group Modifications

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one : Incorporates a hydrazinylidene group and chlorine, enabling diverse reactivity (e.g., nucleophilic substitution). X-ray data (R = 0.038) confirm planar geometry .
  • 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one : Polyhydroxy structure enhances solubility but may reduce stability due to oxidative sensitivity .

Stability and Reactivity

  • Base sensitivity: 1,3-Dichloropropan-2-one (precursor to 1-[4-(Hydroxymethyl)phenoxy]propan-2-one) polymerizes under basic conditions, necessitating mild reductants like NaBH₄ for stable synthesis .

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